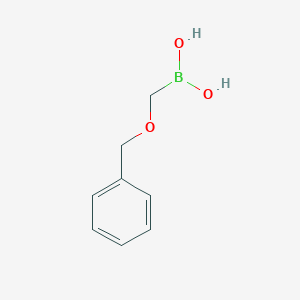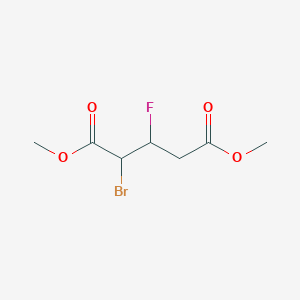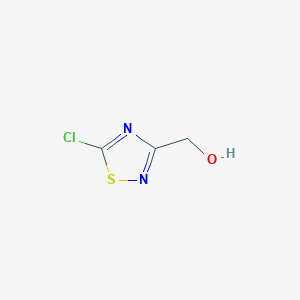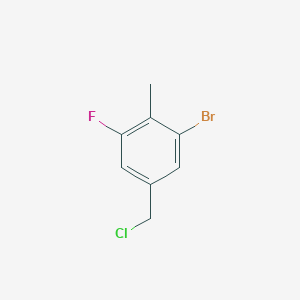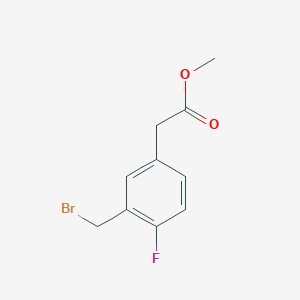
(4,4-Dimethylcyclohexyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,4-Dimethylcyclohexyl)benzene is an organic compound characterized by a benzene ring attached to a cyclohexane ring with two methyl groups at the 4-position of the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Dimethylcyclohexyl)benzene typically involves the alkylation of benzene with 4,4-dimethylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds via a Friedel-Crafts alkylation mechanism, where the benzene ring acts as a nucleophile, attacking the electrophilic carbon of the 4,4-dimethylcyclohexyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and improved yields. The use of high-pressure reactors and optimized catalysts can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: (4,4-Dimethylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, converting the benzene ring to a cyclohexane ring.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, palladium on carbon (Pd/C).
Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclohexane derivatives.
Substitution: Nitro, sulfonic, and halogenated derivatives.
科学研究应用
(4,4-Dimethylcyclohexyl)benzene has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential interactions with biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials with specific mechanical properties.
作用机制
The mechanism of action of (4,4-Dimethylcyclohexyl)benzene involves its interaction with molecular targets such as enzymes, receptors, and cellular membranes. The compound’s hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. Additionally, its structural features enable it to bind to specific active sites on proteins, modulating their activity and leading to various biological effects.
相似化合物的比较
Cyclohexylbenzene: Lacks the methyl groups on the cyclohexane ring, resulting in different chemical properties and reactivity.
(4-Methylcyclohexyl)benzene: Contains only one methyl group, leading to variations in steric effects and reactivity.
(4,4-Dimethylcyclohexyl)phenol: Similar structure but with a hydroxyl group, which significantly alters its chemical behavior and applications.
Uniqueness: (4,4-Dimethylcyclohexyl)benzene is unique due to the presence of two methyl groups at the 4-position of the cyclohexane ring, which influences its steric and electronic properties
属性
CAS 编号 |
100794-17-0 |
|---|---|
分子式 |
C14H20 |
分子量 |
188.31 g/mol |
IUPAC 名称 |
(4,4-dimethylcyclohexyl)benzene |
InChI |
InChI=1S/C14H20/c1-14(2)10-8-13(9-11-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
InChI 键 |
HBANEAUWVOSOON-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(CC1)C2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


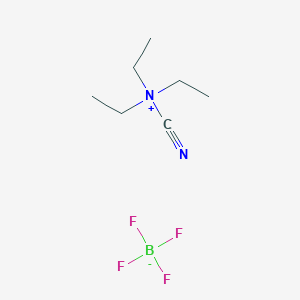
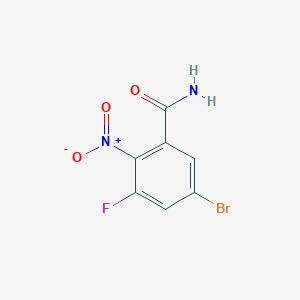
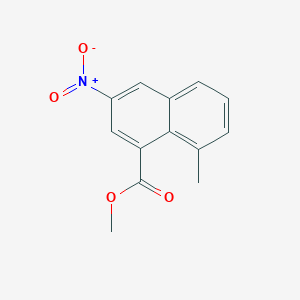
![Tert-butyl 3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropylcarbamate](/img/structure/B12838954.png)
